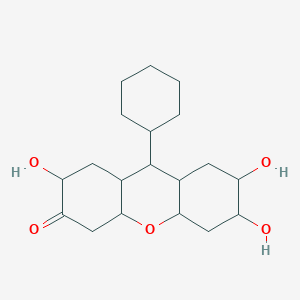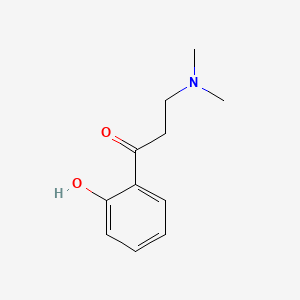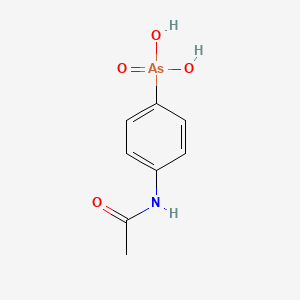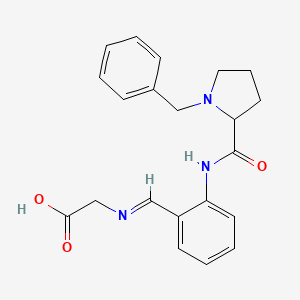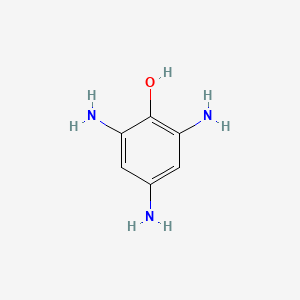
2,4,6-Triaminophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triaminophenol is an organic compound with the molecular formula C6H9N3O It is characterized by the presence of three amino groups (-NH2) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Triaminophenol can be synthesized through several methods. One common approach involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by reduction to yield this compound. The reduction step typically employs reagents such as iron powder and hydrochloric acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triaminophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Iron powder and hydrochloric acid are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
2,4,6-Triaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer properties.
Industry: It is utilized in the production of polymers and resins
Mechanism of Action
The mechanism of action of 2,4,6-triaminophenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, it is believed to interfere with cellular processes by binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
2,4,6-Tribromophenol: Similar in structure but with bromine atoms instead of amino groups.
2,4,6-Trinitrophenol: Precursor in the synthesis of 2,4,6-triaminophenol.
2,4,6-Triiodophenol: Another halogenated phenol with different chemical properties
Uniqueness: this compound is unique due to its three amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal research .
Properties
CAS No. |
609-24-5 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2,4,6-triaminophenol |
InChI |
InChI=1S/C6H9N3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,7-9H2 |
InChI Key |
SUYLOMATYCPVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
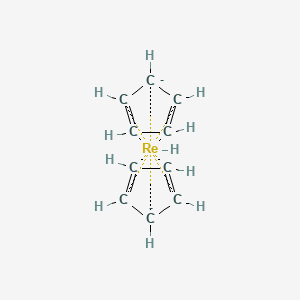
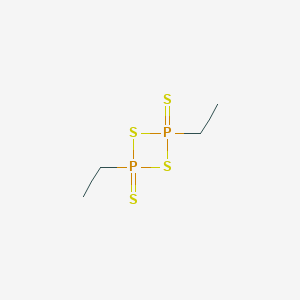
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
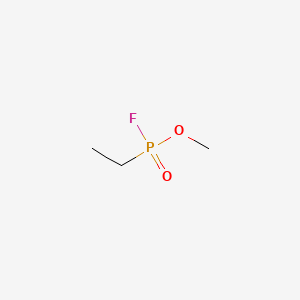
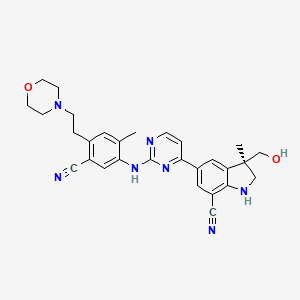
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
